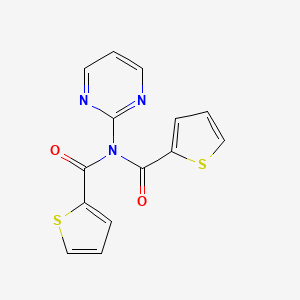

N-(Pyrimidin-2-YL)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide

Description

N-(Pyrimidin-2-YL)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide (molecular formula: C₁₅H₁₀N₂O₂S₂; monoisotopic mass: 314.018) is a heterocyclic compound featuring a pyrimidine ring linked to two thiophene-carboxamide moieties. Its IUPAC name, N-(pyridin-2-yl)-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide, highlights its dual substitution pattern, which confers unique electronic and steric properties . This compound is of interest in medicinal chemistry due to thiophene's known biological activities, including antimicrobial and anti-inflammatory effects .

Properties

IUPAC Name |

N-pyrimidin-2-yl-N-(thiophene-2-carbonyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2S2/c18-12(10-4-1-8-20-10)17(14-15-6-3-7-16-14)13(19)11-5-2-9-21-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQOLPKSRGGVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N(C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-600632 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the compound is typically synthesized through a series of organic reactions involving the formation of its core structure and subsequent functionalization . Industrial production methods would involve scaling up these reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

WAY-600632 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing pyrimidine and thiophene moieties exhibit significant anticancer properties. N-(Pyrimidin-2-YL)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide has been investigated for its ability to inhibit specific cancer cell lines. Research suggests that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural characteristics allow for interaction with bacterial enzymes, potentially disrupting their function. Preliminary tests indicate effectiveness against various strains of bacteria, suggesting its utility in developing new antibiotics .

Material Science

Organic Electronics

In material science, this compound is being explored for applications in organic electronics, particularly in organic photovoltaic cells and field-effect transistors (OFETs). The thiophene units contribute to the electronic properties necessary for charge transport, while the pyrimidine group can enhance stability and solubility in organic solvents .

Polymer Blends

The compound can be incorporated into polymer blends to improve mechanical and electrical properties. Research indicates that blending this compound with other conductive polymers can yield materials with enhanced conductivity and flexibility, suitable for use in flexible electronic devices .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies to understand its interaction with various biological targets. Its ability to inhibit specific enzymes involved in metabolic pathways presents opportunities for therapeutic interventions in metabolic disorders .

Drug Delivery Systems

The compound's unique chemical structure allows it to be functionalized for use in drug delivery systems. It can be conjugated with other therapeutic agents to enhance bioavailability and target specificity, particularly in cancer therapy where targeted delivery is crucial for minimizing side effects .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| "Anticancer Potential of Pyrimidine Derivatives" | Evaluate the cytotoxic effects on cancer cell lines | Significant apoptosis was observed in treated cells compared to controls. |

| "Synthesis and Characterization of Novel Thiophene-based Polymers" | Investigate electrical properties for organic electronics | Enhanced conductivity and stability were achieved with the incorporation of thiophene derivatives. |

| "Enzyme Inhibition by Thiophene Compounds" | Assess inhibitory effects on metabolic enzymes | The compound showed a dose-dependent inhibition pattern against target enzymes. |

Mechanism of Action

WAY-600632 exerts its effects by inhibiting the activity of Casein kinase 1δ. This inhibition disrupts the enzyme’s ability to phosphorylate its target proteins, leading to alterations in various cellular processes. The molecular targets and pathways involved include the regulation of circadian rhythms, cell cycle progression, and DNA repair mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

Pyridinyl vs. Pyrimidinyl Substituents

- N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide derivatives (e.g., compounds 4a–h from ): These analogs replace the pyrimidine ring with a methyl-substituted pyridine. The synthesis involves palladium-catalyzed cross-coupling (Suzuki reaction), differing from the target compound’s likely amide-bond formation .

Nitrophenyl vs. Pyrimidinyl

- N-(2-Nitrophenyl)thiophene-2-carboxamide ():

- Substitutes pyrimidinyl with a nitro-substituted phenyl group. The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity.

- Structural Data: Dihedral angles between aromatic rings (13.53° and 8.50°) are comparable to pyrimidinyl analogs, but nitro groups form weak C–H···O/S interactions in crystal packing .

Thiourea-Linked Derivatives

- N-[(4-Methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide (): Incorporates a thiourea (–NH–C(=S)–NH–) linker instead of a direct amide bond.

Antimicrobial Activity

- N-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide (): Features a chlorinated thienopyrimidine core. The C–Cl bond (IR stretch at 740 cm⁻¹) correlates with enhanced antibacterial efficacy (83% yield, MIC data implied) . Contrast: The target compound lacks halogen substituents, suggesting divergent mechanisms of action.

Anti-Inflammatory and Analgesic Effects

- N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide (): Pyridinylmethyl substitution results in a dihedral angle of 77.79° between thiophene and pyridine rings.

Physicochemical and Crystallographic Properties

Molecular Weight and Solubility

Crystal Packing and Hydrogen Bonding

Key Findings and Implications

- Structural Flexibility : Pyrimidinyl-thiophene carboxamides exhibit tunable electronic properties through substituent variation (e.g., nitro, chloro, methyl groups).

- Synthetic Accessibility : The target compound’s synthesis is less complex than multi-heterocyclic analogs (e.g., ), favoring scalability .

Biological Activity

N-(Pyrimidin-2-YL)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring and thiophene moieties, known for their diverse biological activities. The synthesis typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing the compound's bioactivity. Specific synthetic pathways have been documented, showcasing the efficiency and yield of the reactions involved .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the inhibition of key enzymes involved in nucleotide biosynthesis, which is crucial for cancer cell proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) |

| A549 | 12.8 | Disruption of purine nucleotide biosynthesis |

| HeLa | 10.5 | Induction of apoptosis through caspase activation |

Antiviral Activity

In addition to anticancer properties, preliminary studies suggest that this compound may also exhibit antiviral activity. It has been tested against human norovirus, showing promising results in inhibiting viral replication. The mechanism appears to involve interference with viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication .

Table 2: Antiviral Activity Against Norovirus

| Compound Concentration (µM) | RdRp Inhibition (%) |

|---|---|

| 50 | 35 |

| 100 | 52 |

| 200 | 68 |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with target proteins. Molecular docking studies have revealed that the compound binds effectively to key active sites on target enzymes, forming hydrogen bonds and hydrophobic interactions that stabilize the complex .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

- Antiviral Screening : In another study focused on antiviral properties, this compound was tested alongside established antiviral drugs. The compound showed superior inhibition rates at lower concentrations, suggesting it could serve as a lead compound for further development .

Q & A

Q. What are the common synthetic routes for N-(Pyrimidin-2-YL)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide?

The compound is synthesized via multi-step functionalization of pyrimidine and thiophene precursors. A key approach involves the Biginelli condensation reaction, where thiophene-2-carbaldehyde reacts with cyano ethylacetate and thiourea to form a tetrahydropyrimidine intermediate. Subsequent methylation (using methyl iodide and K₂CO₃ in DMF) and hydrazine-mediated cyclization yield the core structure. Carboxamide derivatives are then introduced via condensation with thiophene-2-carbonyl chloride or similar reagents .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δC 125.5–172.65 ppm for thiophene/pyrimidine carbons) confirm substituent connectivity .

- X-ray Crystallography: Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 8.681 Å, b = 8.088 Å, c = 14.875 Å) resolve bond lengths, angles, and torsion angles (e.g., dihedral angles between pyrimidine and thiophene rings: 77.79°) .

- Mass Spectrometry: ESI-MS (m/z = 394.465 [M+H]⁺) verifies molecular weight .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence synthetic yield and purity?

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance methylation efficiency by stabilizing ionic intermediates .

- Catalysts: K₂CO₃ promotes deprotonation in methylation steps, while hydrazine hydrate facilitates cyclization in ethanol .

- Temperature Control: Reflux conditions (e.g., 80°C in acetonitrile) optimize amide bond formation while minimizing side reactions .

Q. What supramolecular interactions stabilize the crystal lattice of this compound?

The crystal packing is governed by:

- N–H⋯N Hydrogen Bonds: Form inversion dimers with R₂²(10) motifs (N2–H2⋯N1 distance: 2.89 Å) .

- C–H⋯O/S Interactions: Weak interactions (e.g., C8–H8⋯O5 = 3.21 Å) propagate molecular chains along the b-axis .

- Torsional Strain: Syn-periplanar conformations (e.g., S1–C8–C7–O1 = 5.13°) minimize steric clashes .

Q. How do structural modifications impact biological activity in SAR studies?

- Thiophene Substitution: Electron-withdrawing groups (e.g., nitro or carbonyl) enhance antimicrobial activity by increasing electrophilicity at the pyrimidine core .

- Pyrimidine Functionalization: Methylation at N1 improves metabolic stability, while hydrazide derivatives (e.g., 4a–d) show enhanced antifungal potency (IC₅₀ < 10 μM) .

- Crystal Packing Effects: Planar conformations (dihedral angles < 20°) correlate with improved solubility and bioavailability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.